molecular formula C10H16O2 B2991304 3-(2-Norbornyl)propionic acid CAS No. 22637-41-8

3-(2-Norbornyl)propionic acid

Cat. No.: B2991304
CAS No.: 22637-41-8
M. Wt: 168.236
InChI Key: IFRPOCRJAZIRNB-UHFFFAOYSA-N
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Description

3-(2-Norbornyl)propionic acid is a bicyclic carboxylic acid derivative characterized by a norbornane moiety (a bicyclo[2.2.1]heptane system) attached to a propionic acid chain. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, materials science, and pharmaceutical research. The rigid norbornyl group enhances thermal stability and influences reactivity in cycloaddition or polymerization reactions.

Properties

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10(12)4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRPOCRJAZIRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Norbornyl)propionic acid typically involves the addition of acrylic acid to bicyclo[2.2.1]hept-2-ene, followed by hydrogenation and hydrolysis. The reaction conditions include:

    Temperature: Approximately 170°C

    Catalyst: Nickel on kieselguhr

    Inhibitor: Hydroquinone to prevent radical polymerization

    Reaction Time: Around 3 hours

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Norbornyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(2-Norbornyl)propionic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Norbornyl)propionic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can undergo metabolism to form propionyl coenzyme A (propionyl-CoA), which participates in metabolic pathways . The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural analogs of propionic acid derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Compound Molecular Weight (g/mol) Substituent Key Properties Applications References
3-(2-Hydroxyphenyl)propionic acid 166.17 2-hydroxyphenyl - Forms para-quinone intermediates during biodegradation.
- UV-Vis absorption at 280 nm.
Biodegradation studies in Pseudomonas spp.; antioxidant precursor.
3-(3,5-Dihydroxyphenyl)propionic acid 198.17 3,5-dihydroxyphenyl - Undergoes meta-cleavage via extradiol dioxygenases.
- Forms pyridine derivatives.
Biomarker for whole grain intake; microbial degradation pathways.
3-(2-Thienyl)propionic acid 156.20 2-thienyl (heterocyclic) - High solubility in organic solvents.
- Used in polymer synthesis.
Organic synthesis intermediate; conductive polymer research.
3-(N,N-Dimethylamino)propionic acid 117.15 N,N-dimethylamino - Zwitterionic properties.
- pH-sensitive solubility.
Peptide modification; pH-responsive drug delivery systems.
3-(2-Nitrophenyl)propionic acid 210.19 2-nitrophenyl - Nitro group enables electrophilic substitution.
- Stable crystalline form.
Precursor for agrochemicals; fluorescent probes.
3-(2,4-Difluorophenyl)propionic acid 186.16 2,4-difluorophenyl - Enhanced lipophilicity due to fluorine.
- Resistance to oxidation.
Pharmaceutical intermediates (e.g., NSAID derivatives).

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity :

  • Hydroxyphenyl derivatives (e.g., 3-(2-hydroxyphenyl)propionic acid) undergo oxidative ipso-rearrangement and meta-cleavage in microbial pathways . In contrast, nitrophenyl derivatives (e.g., 3-(2-nitrophenyl)propionic acid) are more stable and serve as electrophilic synthons .
  • Fluorinated analogs (e.g., 3-(2,4-difluorophenyl)propionic acid) exhibit enhanced metabolic stability and lipophilicity, making them suitable for drug design .

Biological Activity: 3-(2-Hydroxyphenyl)propionic acid derivatives show phytotoxic activity against Cuscuta campestris at 0.25–1 mM concentrations, with efficacy linked to hydroxyl group positioning . 3-(3,5-Dihydroxyphenyl)propionic acid is a biomarker for alkylresorcinol metabolism, detectable via sulfate/glucuronide conjugates in human plasma .

Industrial and Synthetic Utility: Boc-protected amino derivatives (e.g., Boc-R-3-amino-3-(2-hydroxyphenyl)propionic acid) are critical intermediates in peptide synthesis, enabling controlled deprotection strategies . Heterocyclic analogs like 3-(2-thienyl)propionic acid are used in conductive polymers due to their electron-rich thiophene rings .

Limitations in Current Knowledge:

  • Its comparison relies on extrapolation from structurally dissimilar compounds.
  • Data gaps exist for norbornyl-substituted carboxylic acids in biodegradation, toxicity, and industrial applications.

Biological Activity

3-(2-Norbornyl)propionic acid is an organic compound characterized by a norbornyl group attached to a propionic acid moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Its structural similarity to propionic acid suggests that it may exhibit similar biological properties, including antimicrobial and anti-inflammatory activities.

  • IUPAC Name : 3-(2-bicyclo[2.2.1]heptanyl)propanoic acid
  • Molecular Weight : 168.23 g/mol
  • Chemical Structure :
InChI 1S C10H16O2 c11 10 12 4 3 9 6 7 1 2 8 9 5 7 h7 9H 1 6H2 H 11 12 \text{InChI 1S C10H16O2 c11 10 12 4 3 9 6 7 1 2 8 9 5 7 h7 9H 1 6H2 H 11 12 }

The biological activity of this compound may be attributed to its ability to interact with various biochemical pathways:

  • Metabolism : Similar to propionic acid, it is likely metabolized via conversion to propionyl-CoA, which is involved in several metabolic pathways in the human body.
  • Antimicrobial Properties : Propionic acid and its derivatives have been documented to exhibit antimicrobial effects, suggesting that this compound may possess similar capabilities.

Antimicrobial Activity

Research indicates that compounds related to propionic acid are effective against a variety of microorganisms. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes essential for microbial growth.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have not been extensively studied but could parallel those observed with other propionic acid derivatives, which are known to inhibit inflammatory pathways.

Study on Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various propionic acid derivatives, including this compound. The findings indicated that compounds with structural similarities exhibited significant activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
This compoundModerateHigh
Propionic AcidHighModerate

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Likely absorbed through the gastrointestinal tract due to its organic nature.
  • Distribution : Expected to distribute widely in tissues due to lipophilicity associated with norbornyl structures.
  • Metabolism : Primarily through conjugation and oxidation pathways.
  • Elimination : Predominantly via renal excretion as metabolites.

Q & A

Q. What are the standard methodologies for synthesizing 3-(2-Norbornyl)propionic acid, and how can reaction conditions be optimized?

Synthesis typically involves coupling norbornene derivatives with propionic acid precursors via Friedel-Crafts alkylation or catalytic hydrogenation. Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (25–80°C), and catalyst loading (e.g., Lewis acids like AlCl₃). Purity is verified using HPLC or GC-MS, with yields often ranging from 40–70% depending on steric hindrance from the norbornyl group .

Q. How can the structure of this compound be confirmed experimentally?

  • X-ray crystallography : Use SHELXL for refinement, accounting for potential disorder in the norbornyl group .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra for characteristic norbornyl peaks (e.g., bridgehead protons at δ 1.2–2.5 ppm) and propionic acid COOH resonance (δ 10–12 ppm). Compare with computed spectra using density functional theory (DFT) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M-H]⁻ at m/z ~179.1) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact.
  • Store in airtight containers away from oxidizers.
  • Follow OSHA guidelines (29 CFR 1910.1020) for exposure monitoring and medical evaluation in case of suspected overexposure .

Advanced Research Questions

Q. How can crystallographic disorder in the norbornyl moiety be resolved during structural refinement?

Apply the SHELXL PART command to model disorder, using free variable occupancy parameters. Validate with WinGX for residual density analysis. For severe disorder, consider twinning refinement (e.g., SHELXT) or low-temperature data collection to reduce thermal motion artifacts .

Q. What computational methods are suitable for studying the reactivity of this compound in enzyme-binding studies?

  • Molecular docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase). Focus on the norbornyl group’s steric effects.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .

Q. How can metabolomic pathways involving this compound be traced in biological systems?

Use untargeted LC-MS metabolomics with stable isotope labeling (e.g., 13C^{13}C-norbornyl). Identify metabolites via spectral libraries (e.g., METLIN) and validate with synthetic standards. For phase II metabolites (e.g., glucuronides), employ enzymatic hydrolysis followed by MS/MS .

Q. What strategies address contradictions in reported bioactivity data for this compound?

  • Re-evaluate assay conditions (e.g., pH, solvent) that may alter protonation of the carboxylic acid group.
  • Perform dose-response curves across multiple cell lines to rule out cell-type-specific effects.
  • Cross-validate using orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • Spectroscopy : Bruker TopSpin for NMR data processing; NIST Chemistry WebBook for reference spectra .
  • Safety Compliance : OSHA and REACH guidelines for hazard mitigation .

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